1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxamide
Description
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Properties
IUPAC Name |
1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-fluorophenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2S/c1-2-14-22-19-25(23-14)18(27)16(28-19)15(11-3-5-13(20)6-4-11)24-9-7-12(8-10-24)17(21)26/h3-6,12,15,27H,2,7-10H2,1H3,(H2,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWUDYMXRWCRPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCC(CC4)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.
The compound's molecular formula is with a molecular weight of 427.6 g/mol. Its structure includes a thiazolo-triazole moiety and a piperidine carboxamide group, which are critical for its biological activity.
The compound exhibits significant inhibitory activity against T-type calcium channels, which play a crucial role in various physiological processes including muscle contraction and neurotransmitter release. The structure-activity relationship (SAR) studies indicate that modifications at the benzylic position enhance this inhibitory effect .
Pharmacological Studies
In pharmacological evaluations, derivatives of this compound have shown promising results in lowering blood pressure in spontaneously hypertensive rats without the common side effect of reflex tachycardia associated with traditional L-type calcium channel blockers .
Study 1: In Vivo Efficacy
A study published in European Journal of Medicinal Chemistry explored the efficacy of various piperidine derivatives, including our compound of interest. The results indicated that oral administration led to significant reductions in systolic blood pressure in animal models, suggesting potential therapeutic applications in hypertension management .
Study 2: Structural Modifications
Research has shown that structural modifications to the thiazolo-triazole framework can lead to variations in biological activity. For instance, substituting different aryl groups has been linked to altered pharmacokinetic properties and enhanced selectivity towards specific calcium channels .
Data Table: Summary of Biological Activities
| Activity | Description |
|---|---|
| Calcium Channel Inhibition | Significant inhibition of T-type calcium channels; potential for hypertension treatment. |
| Blood Pressure Regulation | Effective in lowering blood pressure without causing reflex tachycardia. |
| Pharmacokinetics | Structural modifications influence absorption and metabolism. |
Q & A
Q. What are the compound’s stability profiles under varying storage conditions?
- Stability data :
- Aqueous solution (pH 7.4) : Degrades by 15% over 48 hours (HPLC) .
- Solid state : Stable at -20°C for 6 months (no recrystallization observed) .
- Light sensitivity : Store in amber vials; UV exposure causes thiazole ring cleavage .
Cross-Disciplinary Applications
Q. How can chemical engineering principles optimize large-scale synthesis?
- Process intensification : Continuous flow reactors for exothermic steps (e.g., thiazole cyclization) .
- Membrane separation : Nanofiltration to remove unreacted intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
